molecular formula C18H18N4 B3268024 2-[4-(1H-Benzimidazol-2-yl)butyl]-1H-benzimidazole CAS No. 4746-56-9

2-[4-(1H-Benzimidazol-2-yl)butyl]-1H-benzimidazole

Cat. No.: B3268024
CAS No.: 4746-56-9
M. Wt: 290.4 g/mol
InChI Key: NZFAWSULAKQAPQ-UHFFFAOYSA-N
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Description

Contextualization of Benzimidazole (B57391) Heterocycles as a Privileged Scaffold in Organic and Medicinal Chemistry

The benzimidazole heterocycle, a bicyclic system composed of fused benzene (B151609) and imidazole (B134444) rings, is widely recognized as a "privileged scaffold" in organic and medicinal chemistry. nih.govnih.govbenthamdirect.comeurekaselect.com This designation stems from the ability of the benzimidazole core to serve as a versatile template for the design of ligands that can interact with a wide array of biological targets with high affinity. nih.gov Its structural similarity to naturally occurring purines allows it to mimic and interact with biological macromolecules, a key feature in the development of therapeutic agents. acs.org

The physicochemical properties of the benzimidazole ring, including its capacity for hydrogen bonding, π-π stacking, and hydrophobic interactions, contribute to its promiscuous binding capabilities. nih.gov This has led to the development of a multitude of benzimidazole-containing drugs with a broad spectrum of pharmacological activities.

Table 1: Examples of Marketed Drugs Containing the Benzimidazole Scaffold

Drug NameTherapeutic Class
Omeprazole (B731)Proton Pump Inhibitor
AlbendazoleAnthelmintic
TelmisartanAntihypertensive
BendamustineAnticancer Agent
PimobendanInodilator

The inherent bioactivity of the benzimidazole nucleus has spurred continuous research into novel derivatives with enhanced or novel therapeutic properties. ijarsct.co.innih.gov

Significance of Bis-benzimidazole Architectures and their Historical Development in Chemical Biology

Building upon the foundation of the single benzimidazole ring, bis-benzimidazole architectures, which contain two benzimidazole units, have carved out their own significant niche in chemical biology. The historical development of these compounds is closely linked to the discovery of Hoechst 33258, a fluorescent dye that binds to the minor groove of DNA. This seminal discovery highlighted the potential of bis-benzimidazoles as DNA-interacting agents, paving the way for their exploration as anticancer and antimicrobial agents. researchgate.net

Rationale for Investigating 2-[4-(1H-Benzimidazol-2-yl)butyl]-1H-benzimidazole as a Novel Chemical Entity

The specific investigation of this compound as a novel chemical entity is predicated on a logical extension of the established knowledge of benzimidazole and bis-benzimidazole chemistry. The rationale for its synthesis and study is multifaceted:

Exploration of Linker Flexibility: The four-carbon butyl linker provides a degree of conformational flexibility that is distinct from shorter or more rigid linkers. This flexibility could allow the molecule to adopt optimal conformations for binding to specific biological targets, potentially leading to enhanced potency or novel mechanisms of action.

Potential for Novel Biological Activity: While the benzimidazole core is a known pharmacophore, the specific arrangement in this molecule presents an opportunity for discovering new biological activities. The spatial orientation of the two benzimidazole rings, dictated by the butyl chain, may enable interactions with targets that are not effectively engaged by previously synthesized bis-benzimidazoles.

Structure-Activity Relationship (SAR) Studies: The synthesis of this specific derivative is a crucial step in building a comprehensive understanding of the structure-activity relationships within the bis-benzimidazole class. By systematically varying the linker and substituents, researchers can elucidate the key structural features required for a desired biological effect.

While specific experimental data for this compound is still emerging, the foundational knowledge of its constituent parts provides a strong impetus for its continued investigation.

Overview of Research Trajectories for Novel Organic Compounds with Prospective Biological and Material Science Relevance

The journey of a novel organic compound like this compound from initial synthesis to potential application follows well-established research trajectories. These pathways are designed to systematically evaluate the compound's properties and potential.

Table 2: General Research Trajectories for Novel Organic Compounds

Research PhaseKey Activities
Synthesis and Characterization Development of efficient synthetic routes, purification, and structural elucidation using techniques like NMR, mass spectrometry, and X-ray crystallography. organic-chemistry.orgresearchgate.netnih.govmdpi.com
Biological Screening Initial evaluation against a broad panel of biological targets to identify potential therapeutic areas. This often includes antimicrobial, anticancer, and enzyme inhibition assays. banglajol.infonih.govresearchgate.netrsc.org
Lead Optimization If promising activity is identified, medicinal chemists synthesize analogues of the lead compound to improve potency, selectivity, and pharmacokinetic properties.
Mechanism of Action Studies In-depth investigation to understand how the compound exerts its biological effect at the molecular level.
Material Science Applications Exploration of properties such as fluorescence, conductivity, and self-assembly for potential use in organic electronics, sensors, or other advanced materials.
Computational Modeling Utilization of computational chemistry to predict properties, guide synthesis, and understand interactions with biological targets. researchgate.netneuroquantology.com

Current trends in organic synthesis emphasize the development of sustainable and efficient synthetic methods, often referred to as "green chemistry". researchgate.netmultiresearchjournal.comacs.orgacs.org Furthermore, the integration of artificial intelligence and machine learning is becoming increasingly important in predicting the properties of new molecules and optimizing synthetic pathways. researchgate.netmultiresearchjournal.com

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

2-[4-(1H-benzimidazol-2-yl)butyl]-1H-benzimidazole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H18N4/c1-2-8-14-13(7-1)19-17(20-14)11-5-6-12-18-21-15-9-3-4-10-16(15)22-18/h1-4,7-10H,5-6,11-12H2,(H,19,20)(H,21,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NZFAWSULAKQAPQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)NC(=N2)CCCCC3=NC4=CC=CC=C4N3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H18N4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10276779
Record name 1,4-Bis(2-benzimidazolyl)butane
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

290.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Solubility

43.4 [ug/mL] (The mean of the results at pH 7.4)
Record name SID49679639
Source Burnham Center for Chemical Genomics
URL https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table
Description Aqueous solubility in buffer at pH 7.4

CAS No.

4746-56-9
Record name NSC220088
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URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=220088
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name 1,4-Bis(2-benzimidazolyl)butane
Source EPA DSSTox
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthetic Methodologies and Chemical Transformations of 2 4 1h Benzimidazol 2 Yl Butyl 1h Benzimidazole

Retrosynthetic Analysis and Precursor Design Strategies for the Bis-benzimidazole Framework

Retrosynthetic analysis is a technique used to deconstruct a target molecule into simpler, commercially available starting materials. For 2-[4-(1H-Benzimidazol-2-yl)butyl]-1H-benzimidazole, the primary disconnection points are the C-N bonds within the two imidazole (B134444) rings. This approach simplifies the complex bis-benzimidazole structure into more manageable precursors.

The logical disconnection of the two benzimidazole (B57391) moieties points to a common synthetic strategy: the condensation of an aromatic diamine with a dicarboxylic acid or its derivative. This leads to the identification of two key precursors:

o-Phenylenediamine (B120857): This provides the benzene (B151609) ring and the two nitrogen atoms for each benzimidazole core.

Adipic acid (or its derivatives): This six-carbon dicarboxylic acid serves as the source for the central butyl linker and the C2 carbon atom of each imidazole ring. Derivatives such as adipoyl chloride or adiponitrile (B1665535) can also be employed to potentially enhance reactivity.

This strategy is a variation of the well-established Phillips-Ladenburg benzimidazole synthesis. researchgate.net The design relies on the twofold condensation of o-phenylenediamine with a single dicarboxylic acid molecule to symmetrically construct the target bis-benzimidazole framework linked by the aliphatic butyl chain. mdpi.com

Optimized Synthetic Pathways for the Compound's Bis-benzimidazole Core and Butyl Linker

The synthesis of this compound is typically achieved by reacting two equivalents of o-phenylenediamine with one equivalent of adipic acid or a suitable derivative. Various methods have been developed to optimize this condensation reaction, ranging from conventional heating to more modern activation techniques. mdpi.comnih.gov

Conventional Thermal Methods and Catalyst Development

The most traditional method for synthesizing the bis-benzimidazole core involves the direct condensation of o-phenylenediamine with adipic acid at high temperatures, often in the presence of a strong acid catalyst. researchgate.net

Common Catalysts and Conditions:

CatalystTypical ConditionsAdvantagesDisadvantages
Polyphosphoric Acid (PPA) 150-250 °C, neatActs as both catalyst and solvent; promotes dehydration.High viscosity; difficult workup; harsh conditions.
Hydrochloric Acid (HCl) Reflux in 4M HClReadily available; effective proton source.Corrosive; long reaction times; requires neutralization. mdpi.com
p-Toluenesulfonic acid (p-TSA) Grinding, solvent-freeMild conditions; simple product isolation. nih.govMay require longer reaction times than stronger acids.

Recent developments in catalyst design have focused on using metal catalysts to achieve higher yields under milder conditions. These catalysts often work by activating the carbonyl group of the carboxylic acid or by facilitating the cyclization and dehydration steps. nih.govrsc.org

Advanced Catalysts for Benzimidazole Synthesis:

Catalyst TypeExamplesKey Features
Lewis Acids ZrOCl₂·8H₂O, TiCl₄, SnCl₄Highly effective, can be used at room temperature. mdpi.com
Nanocomposites ZnO-NPs, Al₂O₃/CuI/PANIRecyclable; high efficiency; can be used in solvent-free conditions. nih.gov
Copper Catalysts Cu₂O, CuClSustainable; enables C-N bond formation under milder conditions. organic-chemistry.org
Cobalt Nanocomposites CoOₓ@NC-800Broad substrate scope; high yields; scalable. rsc.org

Microwave-Assisted Synthesis and Other Non-Conventional Activation Techniques

To overcome the limitations of conventional heating, such as long reaction times and high energy consumption, non-conventional activation methods have been explored. chemmethod.com Microwave-assisted organic synthesis (MAOS) has emerged as a particularly effective technique for the synthesis of benzimidazole derivatives. eurekaselect.com

Microwave irradiation can dramatically accelerate the condensation reaction between o-phenylenediamine and adipic acid. The direct interaction of microwaves with the polar reagents leads to rapid and uniform heating, significantly reducing reaction times from hours to minutes and often increasing product yields. organic-chemistry.orgmdpi.commdpi.com

Comparison of Conventional vs. Microwave Synthesis:

ParameterConventional HeatingMicrowave Irradiation
Reaction Time 2 - 8 hours3 - 10 minutes mdpi.com
Yield Moderate to GoodGood to Excellent (often >90%) mdpi.com
Energy Consumption HighLow
Side Reactions More prevalent due to prolonged heatingMinimized due to shorter reaction times

Other non-conventional techniques include ultrasound-assisted synthesis and mechanochemical methods like ball-milling, which can promote reactions under solvent-free conditions. nih.gov

Exploration of Green Chemistry Principles in Compound Synthesis and Purification

The principles of green chemistry aim to reduce or eliminate the use and generation of hazardous substances in chemical processes. mdpi.comsphinxsai.com The synthesis of this compound can be made more environmentally benign by adopting several strategies. chemmethod.comeprajournals.com

Use of Green Solvents: Replacing hazardous solvents like dimethylformamide (DMF) with greener alternatives such as water, ethanol, or polyethylene (B3416737) glycol (PEG) can significantly reduce the environmental impact. mdpi.comresearchgate.net Some protocols have demonstrated high yields in methanol (B129727) at ambient temperature, requiring only a one-minute reaction time. thieme-connect.com

Catalyst-Free and Solvent-Free Conditions: A key goal of green chemistry is to simplify reaction conditions. The condensation to form benzimidazoles can sometimes be achieved without any catalyst, particularly under microwave irradiation or by grinding the reactants together in a solvent-free system. nih.goveprajournals.comthieme-connect.com This minimizes waste and simplifies the purification process.

Development of Recyclable Catalysts: The use of solid acid catalysts or nanoparticles allows for easy separation from the reaction mixture and can be reused for multiple reaction cycles without a significant loss of activity, making the process more economical and sustainable. nih.govrsc.org

Isolation and Purification Techniques for the Compound and its Intermediates

The isolation and purification of this compound and its synthetic intermediates are critical for obtaining a product of high purity. The choice of technique depends on the physical properties of the compound and the nature of the impurities.

Precipitation and Filtration: A common initial purification step involves precipitating the crude product from the reaction mixture. For reactions conducted in acidic media, neutralization with a base like ammonia (B1221849) can cause the bis-benzimidazole to precipitate out of the solution. mdpi.com Similarly, adding water to a reaction mixture in an organic solvent can also induce precipitation. dtic.mil The solid product is then collected by filtration.

Recrystallization: This is a standard technique for purifying solid compounds. The crude product is dissolved in a minimum amount of a hot solvent (e.g., methanol, ethanol, or acetone) and then allowed to cool slowly. dtic.mil As the solution cools, the solubility of the compound decreases, and it crystallizes out, leaving impurities behind in the solvent.

Chromatography: For more challenging separations or to achieve very high purity, column chromatography using silica (B1680970) gel or alumina (B75360) is employed. dtic.mil A suitable solvent system is used to elute the compound from the column, separating it from byproducts and unreacted starting materials. High-performance liquid chromatography (HPLC) can also be used for analytical assessment of purity or for preparative purification of small quantities. nih.gov

Sublimation: Due to the thermal stability of the benzimidazole core, vacuum sublimation can be an effective purification method for this and similar high molecular weight compounds, as it can remove non-volatile impurities. dtic.mil

Considerations for Scalability in Laboratory Synthesis

Transitioning a synthetic protocol from a small, analytical scale to a larger, preparative scale (gram-scale or more) presents several challenges. For the synthesis of this compound, key considerations include:

Reaction Conditions: Methods that work well on a small scale, such as those requiring vigorous stirring or rapid heating, may be difficult to replicate on a larger scale. Protocols that utilize milder conditions, such as ambient temperature reactions in methanol, are often more amenable to scale-up. thieme-connect.comresearchgate.net

Heat Management: Exothermic reactions can become difficult to control on a large scale. The choice of solvent and reaction vessel becomes critical for efficient heat dissipation.

Reagent Addition: The rate of addition of reagents may need to be carefully controlled in a scaled-up reaction to manage heat and prevent the formation of side products.

Workup and Purification: Large-scale purifications can be cumbersome. Methods that result in a clean product that can be isolated by simple filtration are highly desirable. thieme-connect.com Chromatographic purification is often avoided on a large scale due to the cost and volume of solvents required.

Choice of Protocol: One-pot reactions that minimize intermediate isolation steps are generally more efficient and scalable. rsc.org Furthermore, catalyst- and additive-free methods are particularly attractive for large-scale synthesis as they simplify the process and reduce costs. thieme-connect.comresearchgate.net

Recent research has demonstrated that certain green synthetic methods for benzimidazoles are not only environmentally friendly but also permit multi-gram scale synthesis, making them a preferred choice for producing larger quantities of the target compound. rsc.orgthieme-connect.com

Derivatization Strategies for Analogues of this compound

The primary strategy for the derivatization of this compound and its analogues revolves around the functionalization of the N-H group within the benzimidazole rings. The nitrogen atoms in the 1 and 1' positions are nucleophilic and can readily react with a variety of electrophiles, leading to the formation of N-substituted derivatives. This approach is widely employed to modify the physicochemical properties of the parent compound and to introduce new functional groups that can impart specific biological activities or serve as handles for further chemical transformations. tsijournals.comdiva-portal.org

One of the most common derivatization methods is N-alkylation . This involves the reaction of the bis-benzimidazole with alkyl halides in the presence of a base. The base, typically a strong base such as sodium hydroxide (B78521) (NaOH) or potassium carbonate (K2CO3), deprotonates the N-H group, generating a more nucleophilic benzimidazolide (B1237168) anion, which then undergoes a nucleophilic substitution reaction with the alkyl halide. tsijournals.comasianpubs.org This method allows for the introduction of a wide range of alkyl groups at the nitrogen atoms.

For instance, the reaction of a bis-benzimidazole with dihalogenated compounds can lead to the "duplication of the molecule," effectively linking two bis-benzimidazole units together. tsijournals.com Furthermore, the use of functionalized halides enables the introduction of moieties bearing additional reactive groups, such as chloroethyl groups, which can be used for subsequent reactions. For example, a bis-benzimidazole can be reacted with 1,2-dichloroethane (B1671644) in a basic solution to yield an N-chloroethyl derivative. This derivative can then be further functionalized by reacting with thioaryl compounds to introduce ethylthioaryl side chains. researchgate.net

The versatility of N-alkylation is a key strategy in creating a library of analogues with diverse functionalities. The choice of the alkylating agent allows for precise control over the nature of the substituent introduced, thereby enabling the systematic exploration of structure-activity relationships. rsc.org

Below is a data table summarizing various N-substituted derivatives of bis-benzimidazoles, illustrating the common derivatization strategies.

Parent Compound Reagent Base Product (Analogue) Reference
2-(2-pyridyl)benzimidazole1,4-dibromobutaneNaOH1,4-bis[2-(2-pyridyl)benzimidazol-1-yl]butane nih.gov
BenzimidazoleAlkyl Halides (e.g., i-prBr, BuCl, BzCl)Not specifiedN-alkylbenzimidazoles asianpubs.org
6-substituted 1H-benzimidazoleSubstituted HalidesK2CO3N-substituted 6-(chloro/nitro)-1H-benzimidazole rsc.org
Bis-benzimidazole1,2-dichloroethaneNaOHN-chloroethylated bis-benzimidazole researchgate.net
N-chloroethylated bis-benzimidazoleThiophenolNot specifiedN-(2-phenylthioethyl) bis-benzimidazole researchgate.net

Advanced Spectroscopic and Structural Elucidation of 2 4 1h Benzimidazol 2 Yl Butyl 1h Benzimidazole

High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Confirmation (e.g., ¹H-NMR, ¹³C-NMR, 2D NMR)

Nuclear Magnetic Resonance (NMR) spectroscopy is the cornerstone for the structural elucidation of organic molecules. For 2-[4-(1H-Benzimidazol-2-yl)butyl]-1H-benzimidazole, a combination of 1D (¹H, ¹³C) and 2D NMR experiments provides unambiguous confirmation of its constitution.

¹H-NMR Spectroscopy: The ¹H-NMR spectrum is expected to exhibit distinct signals corresponding to the benzimidazole (B57391) aromatic protons, the aliphatic butyl linker protons, and the N-H protons of the imidazole (B134444) rings. Due to the molecule's symmetry, the two benzimidazole units are chemically equivalent, simplifying the spectrum.

Aromatic Region (δ ≈ 7.1-7.6 ppm): The protons on the benzene (B151609) rings of the benzimidazole moieties typically appear in this region. The spectrum would likely show two multiplets, each integrating to 4H (for a total of 8H), corresponding to the A'A'B'B' or AA'BB' spin systems of the symmetrically substituted benzene rings. rsc.org

Aliphatic Region (δ ≈ 1.9-3.0 ppm): The butyl chain protons would present as two distinct multiplets. The protons adjacent to the benzimidazole rings (α-CH₂) are expected to be deshielded and appear downfield (δ ≈ 2.8-3.0 ppm), while the internal methylene protons (β-CH₂) would appear further upfield (δ ≈ 1.9-2.1 ppm). Each signal would integrate to 4H.

N-H Proton (δ ≈ 12.0-13.0 ppm): The acidic N-H protons of the imidazole rings typically appear as a broad singlet at a very downfield chemical shift, especially in aprotic solvents like DMSO-d₆. nih.gov Its broadness is due to rapid proton exchange and quadrupolar relaxation.

¹³C-NMR Spectroscopy: The ¹³C-NMR spectrum provides information on the carbon framework. Due to symmetry, only nine distinct signals would be expected: five for the benzimidazole unit and two for the butyl chain.

Aromatic Carbons (δ ≈ 110-155 ppm): Signals include the C2 carbon (the point of attachment to the butyl chain), which is expected around δ ≈ 152-155 ppm, and the carbons of the fused benzene ring. rsc.orgmdpi.com The phenomenon of tautomerism in benzimidazoles can lead to averaging of signals for the C4/C7 and C5/C6 pairs in solution. nih.govarabjchem.orgresearchgate.net

Aliphatic Carbons (δ ≈ 25-30 ppm): Two signals are anticipated for the butyl linker carbons, corresponding to the α- and β-methylene groups.

2D NMR Spectroscopy: Techniques like COSY (Correlation Spectroscopy) and HMBC (Heteronuclear Multiple Bond Correlation) are crucial for confirming the connectivity. ugm.ac.id A COSY experiment would show correlations between the adjacent protons on the butyl chain (α-CH₂ and β-CH₂). An HMBC experiment would reveal long-range correlations (2-3 bonds) between the α-CH₂ protons of the butyl chain and the C2 and C7a carbons of the benzimidazole ring, definitively establishing the link between the aliphatic chain and the heterocyclic systems. ugm.ac.id

Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts (δ, ppm) for this compound in DMSO-d₆
AssignmentPredicted ¹H Shift (ppm)Predicted ¹³C Shift (ppm)
Benzimidazole NH12.5 (br s, 2H)-
Benzimidazole H4/H77.55 (m, 4H)~115
Benzimidazole H5/H67.20 (m, 4H)~122
α-CH₂ (butyl)2.9 (t, 4H)~28
β-CH₂ (butyl)2.0 (p, 4H)~27
Benzimidazole C2-~153
Benzimidazole C3a/C7a-~138

Mass Spectrometry (MS) for Molecular Weight and Fragmentation Pattern Analysis (e.g., ESI-MS, HRMS)

Mass spectrometry is employed to determine the molecular weight and confirm the elemental composition of the title compound.

High-Resolution Mass Spectrometry (HRMS): Using a soft ionization technique like Electrospray Ionization (ESI), HRMS provides a highly accurate mass measurement. For the molecular formula C₁₈H₁₈N₄, the expected monoisotopic mass is 290.1531 g/mol . In positive ion mode, the spectrum would be dominated by the protonated molecular ion, [M+H]⁺, at m/z 291.1604. nih.gov The experimentally measured mass should be within a few parts per million (ppm) of this theoretical value, confirming the elemental formula.

Fragmentation Pattern: While soft ionization techniques minimize fragmentation, techniques like Electron Ionization (EI) or tandem MS (MS/MS) can be used to study fragmentation pathways. Key fragmentation would likely involve the cleavage of the butyl chain. A characteristic fragmentation would be the symmetrical cleavage of the Cβ-Cβ bond in the center of the linker, or cleavage at the Cα-Cβ bond, leading to fragments containing one benzimidazole unit.

Table 2: Expected HRMS Data
ParameterValue
Molecular FormulaC₁₈H₁₈N₄
Theoretical Exact Mass290.1531 u
Expected Ion (ESI+)[M+H]⁺
Theoretical m/z of [M+H]⁺291.1604

Infrared (IR) and Raman Spectroscopy for Functional Group Identification

Vibrational spectroscopy techniques, such as Infrared (IR) and Raman, are used to identify the functional groups present in the molecule.

N-H Stretching: A prominent, broad absorption band is expected in the IR spectrum between 3000 and 3400 cm⁻¹, characteristic of the N-H stretching vibration involved in intermolecular hydrogen bonding. mdpi.com

C-H Stretching: Aromatic C-H stretching vibrations typically appear as a series of weaker bands just above 3000 cm⁻¹, while aliphatic C-H stretching from the butyl chain will produce strong bands in the 2850-2960 cm⁻¹ region.

C=N and C=C Stretching: The stretching vibrations of the C=N and C=C bonds within the benzimidazole ring system are expected to produce a series of sharp bands in the 1450-1620 cm⁻¹ region. nih.gov

Table 3: Characteristic IR Absorption Frequencies
Functional GroupVibration ModeExpected Wavenumber (cm⁻¹)
N-HStretching3000-3400 (broad)
Aromatic C-HStretching3000-3100
Aliphatic C-HStretching2850-2960
C=N / C=CRing Stretching1450-1620

Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions and Conjugation Assessment

UV-Vis spectroscopy provides insights into the electronic structure of the molecule by probing the π-electron system of the benzimidazole rings.

The UV-Vis spectrum of benzimidazole derivatives in a solvent like methanol (B129727) or acetonitrile is typically characterized by strong absorption bands in the 240-290 nm range. semanticscholar.orgnih.gov These absorptions are attributed to π→π* electronic transitions within the conjugated benzimidazole system. For this compound, two main absorption maxima are expected, similar to those observed for 1H-benzimidazole itself, often appearing around 245 nm and a more complex band between 270-285 nm. researchgate.netnih.gov The presence of the alkyl chain acts as an auxochrome and is not expected to significantly alter the position of these bands compared to simple 2-alkylbenzimidazoles.

Single-Crystal X-ray Diffraction for Solid-State Molecular Geometry and Conformation

Should a single crystal of sufficient quality be obtained, X-ray diffraction would provide the most definitive structural information in the solid state. researchgate.net This technique would elucidate:

Molecular Geometry: Precise bond lengths, bond angles, and torsion angles for the entire molecule. nih.gov

Conformation: The conformation of the flexible butyl linker, determining the spatial relationship between the two benzimidazole units.

Planarity: Confirmation of the planarity of the individual benzimidazole ring systems. nih.gov

Intermolecular Interactions: The crystal packing would reveal intermolecular forces, such as N-H···N hydrogen bonds forming chains or dimers, and potential π-π stacking interactions between the aromatic rings of adjacent molecules, which govern the solid-state architecture. researchgate.netnih.gov

Elemental Analysis for Purity and Composition Verification

Elemental analysis is a fundamental technique used to determine the mass percentages of carbon, hydrogen, and nitrogen in a purified sample. The experimental results are compared against the theoretical values calculated from the molecular formula (C₁₈H₁₈N₄) to verify the compound's elemental composition and assess its purity.

Table 4: Theoretical Elemental Composition
ElementSymbolAtomic MassMolar Mass ( g/mol )% Composition
CarbonC12.011216.19874.45%
HydrogenH1.00818.1446.25%
NitrogenN14.00756.02819.30%
Total C₁₈H₁₈N₄ 290.370 100.00%

Experimental values for a pure sample are expected to be within ±0.4% of these theoretical percentages. rsc.org

Purity Profiling and Chromatographic Separation Techniques (e.g., HPLC, GC-MS)

Chromatographic techniques are essential for assessing the purity of the synthesized compound and for separating it from any starting materials or byproducts.

High-Performance Liquid Chromatography (HPLC): HPLC is the method of choice for purity analysis of benzimidazole derivatives. nih.govresearchgate.net A reversed-phase method, likely using a C8 or C18 column, would be employed. A typical mobile phase would consist of a gradient mixture of an aqueous buffer (e.g., water with formic acid or ammonium acetate) and an organic solvent like acetonitrile or methanol. iaea.org Detection would be performed using a UV detector set to one of the absorption maxima of the compound (e.g., ~280 nm). nih.gov A pure sample should yield a single, sharp peak in the chromatogram.

Gas Chromatography-Mass Spectrometry (GC-MS): While less common for this class of compounds due to their relatively high polarity and boiling point, GC-MS could potentially be used. It offers the advantage of coupling chromatographic separation directly with mass spectrometric detection, providing both retention time and mass data for purity assessment and impurity identification. nih.gov

Computational Chemistry and Cheminformatics Studies of 2 4 1h Benzimidazol 2 Yl Butyl 1h Benzimidazole

Quantum Chemical Calculations (e.g., DFT, ab initio) for Electronic Structure, Molecular Orbitals, and Electrostatic Potential

Quantum chemical calculations are fundamental to understanding the intrinsic properties of a molecule. Methods like Density Functional Theory (DFT) are frequently used to study benzimidazole (B57391) derivatives, providing detailed information about their electronic landscape.

DFT calculations, often using the B3LYP method, are employed to determine optimized geometrical structures, harmonic vibrational frequencies, and electronic properties. nih.govsapub.org For instance, studies on N-Butyl-1H-benzimidazole, a related structure, have shown that the presence of an alkyl substituent does not significantly alter the conjugation and structural organization of the core benzimidazole ring. nih.govmdpi.com

A key aspect of these studies is the analysis of Frontier Molecular Orbitals (FMOs)—the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy gap between HOMO and LUMO is a critical parameter for determining molecular reactivity and stability. dergipark.org.trsemanticscholar.org For various benzimidazole derivatives, the LUMO is typically localized on the benzimidazole and adjacent phenyl rings, while the HOMO is primarily on the benzimidazole ring itself, indicating the regions susceptible to electrophilic and nucleophilic attack, respectively. dergipark.org.tr

Molecular Electrostatic Potential (MEP) maps are also generated to visualize the charge distribution and predict sites for intermolecular interactions. These analyses help identify the nucleophilic and electrophilic regions of the molecule, which is crucial for understanding how it might interact with a biological target. researchgate.net

Table 1: Representative Quantum Chemical Calculation Parameters for Benzimidazole Derivatives

Parameter Method Typical Findings
Optimized Geometry DFT/B3LYP Provides bond lengths and angles in the most stable conformation. nih.gov
FMO Analysis (HOMO-LUMO) DFT/B3LYP The energy gap indicates molecular reactivity and kinetic stability. dergipark.org.tr
Natural Bond Orbital (NBO) NBO Analysis Studies intramolecular bonding, charge delocalization, and stabilization energies. nih.govresearchgate.net

Molecular Dynamics Simulations for Conformational Analysis and Dynamic Behavior of the Compound

Molecular Dynamics (MD) simulations are computational methods used to study the physical movement of atoms and molecules over time. For benzimidazole derivatives, MD simulations provide crucial insights into their conformational flexibility and the stability of their interactions with biomolecular targets.

These simulations can predict the stability of a benzimidazole derivative when bound to a protein's active site. mdpi.comnih.gov For example, MD studies on potential inhibitors of Triosephosphate Isomerase from Leishmania mexicana (LmTIM) were used to assess the stability of the ligand-protein complexes. mdpi.com Similarly, simulations have been performed on benzimidazoles complexed with beta-tubulin to confirm binding energy and interaction stability over time, often revealing that the protein's backbone fluctuations remain within acceptable limits for a stable complex. semanticscholar.org This information is vital for confirming that the binding mode predicted by static docking models is maintained in a dynamic, more realistic environment.

Molecular Docking and Binding Affinity Predictions with Biomolecular Targets (e.g., Enzymes, DNA, Receptors)

Molecular docking is a prominent computational technique used to predict the preferred orientation of one molecule to a second when bound to each other to form a stable complex. For 2-[4-(1H-Benzimidazol-2-yl)butyl]-1H-benzimidazole and related compounds, docking is used to predict their binding affinity and interaction patterns with various biological targets like enzymes, DNA, and receptors.

Benzimidazole derivatives have been docked against a wide array of targets. Studies have identified potential benzimidazole-based inhibitors for targets such as acetylcholinesterase (AChE), nih.gov butyrylcholinesterase (BuChE), nih.gov topoisomerase I-DNA complex, researchgate.net and Epidermal Growth Factor Receptor (EGFR). iftmuniversity.ac.in The results of these studies are typically reported as a docking score or binding energy (in kcal/mol), where a more negative value indicates a stronger predicted binding affinity. For instance, novel designed benzimidazole derivatives showed docking scores of -8.6 kcal/mol against EGFR, which was superior to the reference compound. iftmuniversity.ac.in

Docking studies also reveal the specific molecular interactions, such as hydrogen bonds and π-π stacking, that stabilize the ligand-target complex. nih.govsemanticscholar.org This detailed interaction mapping is essential for understanding the mechanism of action and for guiding further structural modifications to improve potency.

Table 2: Examples of Molecular Docking Studies on Benzimidazole Derivatives

Compound Class Target Protein Docking Score (kcal/mol) Key Interactions Noted
Novel Benzimidazole Derivatives EGFR -8.6 Not specified in snippet iftmuniversity.ac.in
2-(3,4-dimethylphenyl)-1H-benzimidazole Beta-Tubulin -8.50 Not specified in snippet semanticscholar.org
Benzimidazole Derivatives Triosephosphate Isomerase (LmTIM) -9.0 to -10.8 Not specified in snippet mdpi.comnih.gov

In Silico Prediction of ADME (Absorption, Distribution, Metabolism, Excretion) Properties (Theoretical Aspects)

Before a compound can be considered a viable drug candidate, its pharmacokinetic properties must be evaluated. In silico ADME prediction tools are used to computationally estimate these properties, saving significant time and resources. For benzimidazole derivatives, web-based tools like SwissADME are commonly used to predict their drug-likeness and ADME profiles. researchgate.netmdpi.com

These predictions assess compliance with established guidelines like Lipinski's Rule of Five, which helps to evaluate if a compound has properties that would make it a likely orally active drug in humans. iftmuniversity.ac.in Key parameters evaluated include molecular weight, lipophilicity (LogP), number of hydrogen bond donors and acceptors, and topological polar surface area (TPSA). researchgate.net Additionally, properties such as gastrointestinal absorption, blood-brain barrier permeability, and potential for metabolism by cytochrome P450 enzymes are predicted. mdpi.comresearchgate.net Bioavailability radars, which provide a graphical representation of a molecule's drug-likeness, are often generated to give a quick assessment of its pharmacokinetic profile. mdpi.com

Table 3: Commonly Predicted In Silico ADME Properties for Benzimidazole Derivatives

ADME Property Importance Prediction Tool Example
Lipinski's Rule of Five Predicts drug-likeness and potential for oral bioavailability. iftmuniversity.ac.in SwissADME mdpi.com
Gastrointestinal (GI) Absorption Estimates the extent of absorption from the gut. SwissADME mdpi.com
Blood-Brain Barrier (BBB) Permeation Predicts if the compound can cross into the central nervous system. SwissADME mdpi.com
Cytochrome P450 (CYP) Inhibition Assesses potential for drug-drug interactions. ProTOX II mdpi.com

Structure-Activity Relationship (SAR) and Quantitative Structure-Activity Relationship (QSAR) Modeling via Computational Methods

Structure-Activity Relationship (SAR) and Quantitative Structure-Activity Relationship (QSAR) studies are essential for optimizing lead compounds. These methods aim to correlate variations in the chemical structure of a series of compounds with their biological activity. rroij.com

For benzimidazole derivatives, SAR studies have shown that the type and position of substituents on the benzimidazole ring significantly influence their pharmacological activity. rroij.comnih.gov For example, modifications at the 2-position can enhance binding to viral enzymes, while substitutions at the 5- and 6-positions can improve pharmacokinetic properties. rroij.com

QSAR modeling takes this a step further by creating mathematical models that quantitatively describe the relationship between structural properties (descriptors) and activity. biointerfaceresearch.com Both 2D- and 3D-QSAR models have been developed for various benzimidazole series to predict their anticancer or antimicrobial activities. researchgate.netsemanticscholar.orgijpsr.com These models are validated using statistical metrics like the squared correlation coefficient (R²) and the cross-validated correlation coefficient (Q²). A robust QSAR model can then be used to predict the activity of newly designed compounds, prioritizing the most promising candidates for synthesis. researchgate.netnih.gov For example, a 2D-QSAR model for benzimidazole derivatives against a breast cancer cell line showed a high correlation coefficient (R² = 0.904), indicating its strong predictive power. researchgate.net

Pharmacophore Modeling and Virtual Screening for Identification of Related Chemical Scaffolds

Pharmacophore modeling is a powerful technique used in the early stages of drug discovery to identify novel chemical entities with the potential to bind to a specific target. A pharmacophore represents the essential three-dimensional arrangement of molecular features (e.g., hydrogen bond donors/acceptors, aromatic rings, hydrophobic centers) that are necessary for biological activity. dovepress.comnih.gov

For the benzimidazole class, pharmacophore models have been generated based on known active compounds. iftmuniversity.ac.inresearchgate.net These models are then used as 3D queries to search large chemical databases, such as ZINC15, in a process called virtual screening. mdpi.comiftmuniversity.ac.innih.gov This approach can screen millions of compounds computationally to identify "hits" that match the pharmacophore model. For example, a pharmacophore-based virtual screening of the ZINC database identified several new benzimidazole hits as potential EGFR inhibitors. iftmuniversity.ac.in This strategy is highly effective for scaffold hopping—finding new core structures that retain the key features required for activity but may have improved properties over the original template.

Mechanistic Investigations of 2 4 1h Benzimidazol 2 Yl Butyl 1h Benzimidazole at the Molecular and Cellular Level Pre Clinical, Non Human Biological Systems

Interaction with Nucleic Acids (DNA/RNA)

The primary molecular target for many dicationic benzimidazole (B57391) derivatives is DNA. The structure of 2-[4-(1H-Benzimidazol-2-yl)butyl]-1H-benzimidazole, with its planar aromatic systems and cationic nature at physiological pH, is well-suited for interaction with the negatively charged phosphate (B84403) backbone and the grooves of DNA.

Research on symmetric benzimidazole cations connected by alkyl chains, a class to which this compound belongs, indicates a strong preference for binding within the minor groove of DNA. nih.gov This binding is highly selective for sequences rich in adenine (B156593) and thymine (B56734) (AT). Studies consistently show that these compounds bind strongly to DNA with four or more consecutive AT base pairs, while their affinity for GC-rich DNA or for RNA is negligible. nih.gov

The binding mechanism is a combination of electrostatic interactions between the cationic benzimidazole rings and the anionic phosphate backbone of DNA, along with van der Waals forces and hydrogen bonds between the compound and the floor of the minor groove. The flexible butyl linker allows the two benzimidazole moieties to adopt a conformation that complements the helical twist of the DNA minor groove, enhancing binding affinity. nih.gov While some larger benzimidazole compounds can bind to DNA via intercalation (slipping in between the base pairs), the evidence for alkyl-linked bis-benzimidazoles points predominantly towards groove binding as the primary mode of interaction. nih.govnih.gov

A variety of biophysical techniques have been employed to characterize the binding of alkyl-linked bis-benzimidazoles to DNA. These methods provide quantitative data on binding affinity, mode, and the structural consequences of the interaction. nih.gov

UV-Vis Spectroscopy: Upon binding to DNA, the absorption spectrum of the benzimidazole compound typically exhibits a bathochromic shift (a shift to longer wavelengths) and a hypochromic effect (decreased absorbance). These changes are indicative of the interaction between the chromophore of the compound and the DNA bases.

Fluorescence Quenching: The intrinsic fluorescence of benzimidazole derivatives is often quenched upon binding to DNA. This phenomenon can be used to calculate binding constants and affinity.

Circular Dichroism (CD): CD spectroscopy, which measures the differential absorption of left- and right-circularly polarized light, is highly sensitive to the chiral structure of DNA. The binding of groove-binding molecules like bis-benzimidazoles induces characteristic changes in the DNA's CD spectrum, confirming the interaction and providing clues about the binding mode. nih.gov

Thermal Denaturation (Tm): The melting temperature (Tm) of DNA, at which the double helix dissociates, is significantly increased in the presence of a DNA-binding compound. The magnitude of this increase (ΔTm) is a measure of the stabilization of the duplex and reflects the strength of the binding. Symmetric, alkyl-linked benzimidazoles have been shown to substantially increase the Tm of AT-rich DNA. nih.gov

Viscosity Measurements: The viscosity of a DNA solution is sensitive to changes in the length and rigidity of the DNA molecule. Intercalating agents, which lengthen the DNA helix, cause a significant increase in viscosity. In contrast, groove-binding molecules generally cause smaller, less pronounced changes in viscosity, a finding consistent with the binding mode of bis-benzimidazoles. nih.gov

By binding tightly to the DNA template, particularly in AT-rich regions that are often found in promoters and origins of replication, this compound and related compounds can physically obstruct the progression of enzymes responsible for replication and transcription. nih.gov In vitro transcription assays have demonstrated that the formation of adducts between DNA-binding agents and the DNA template can result in transcription blockage. nih.gov This interference with fundamental cellular processes that require direct access to DNA is believed to be a key component of the biological activity of this class of compounds.

Enzyme Inhibition Profiling (e.g., Topoisomerases, Kinases, Proteases, H+/K+-ATPase)

Beyond direct DNA binding, benzimidazole derivatives are known to inhibit a range of critical cellular enzymes.

Topoisomerases: Bis-benzimidazole derivatives have been identified as potent inhibitors of DNA topoisomerase I. nih.govacs.org These enzymes are crucial for resolving topological stress in DNA during replication and transcription. By stabilizing the transient covalent complex between topoisomerase I and DNA (the "cleavable complex"), these compounds prevent the re-ligation of the DNA strand, leading to the accumulation of DNA breaks and triggering cell death pathways. Several 2,5'-bi-1H-benzimidazole derivatives have been evaluated as topoisomerase I poisons. nih.gov

H+/K+-ATPase: The benzimidazole scaffold is famously utilized in proton pump inhibitors. Substituted benzimidazoles, such as omeprazole (B731) and picoprazole (B1202083), are known to cause concentration- and time-dependent inhibition of the gastric H+/K+-ATPase. nih.govdarmzentrum-bern.ch This inhibition occurs via the formation of a covalent disulfide bond with cysteine residues on the enzyme. While structurally different from proton pump inhibitors, the core benzimidazole structure suggests that related compounds could potentially interact with this and other ATPases. researchgate.net

Kinetic studies of substituted benzimidazoles on H+/K+-ATPase show a time-dependent, irreversible inhibition. nih.gov Half-maximal inhibition (IC50) for picoprazole was observed at approximately 2 µM. nih.gov The mechanism involves the accumulation of the protonated form of the drug in the acidic compartment of the parietal cell, followed by a chemical rearrangement to a reactive species that covalently binds to the enzyme. nih.govdarmzentrum-bern.ch For topoisomerase inhibitors, the mechanism is distinct, involving non-covalent binding to the enzyme-DNA complex to act as a "poison" rather than a classic competitive or non-competitive inhibitor of the catalytic cycle. nih.gov

Cellular Effects in Model Systems (In Vitro Cell Lines)

The molecular interactions of this compound and its analogs translate into significant cytotoxic and antiproliferative effects in various cancer cell lines. The primary outcomes observed are the induction of apoptosis (programmed cell death) and cell cycle arrest.

Derivatives of benzimidazole have demonstrated broad cytotoxic activity against a panel of human cancer cell lines. For instance, some 1,2-disubstituted benzimidazoles have shown activity against lung (A549) and colon (DLD-1) cancer cell lines. nih.gov Other derivatives have been effective against chronic myeloid leukemia (K562), breast cancer (MCF-7), and liver cancer (HepG2) cells. researchgate.netnih.gov The mechanism often involves the induction of apoptosis, confirmed by the activation of key effector enzymes like caspases 3 and 7. nih.gov In some cases, cell cycle arrest, particularly at the G2/M phase, precedes the onset of apoptosis. medicinacomplementar.com.br

Below is a table summarizing the cytotoxic activity of various benzimidazole derivatives in different cancer cell lines, illustrating the general potential of this chemical class.

Compound ClassCell LineCancer TypeIC50 Value (µM)Reference
1,2-disubstituted benzimidazole (Compound 2a)A549Lung Carcinoma111.70 nih.gov
1,2-disubstituted benzimidazole (Compound 2a)DLD-1Colorectal Adenocarcinoma185.30 nih.gov
Benzimidazole derivative (se-182)A549Lung Carcinoma~35 (15.80 µg/mL) researchgate.net
Benzimidazole derivative (se-182)HepG2Liver Carcinoma~35 (15.58 µg/mL) researchgate.net
MebendazoleH460 / A549Lung Cancer~0.16 medicinacomplementar.com.br

Cytotoxicity and Antiproliferative Activity in Specific Cell Lines (e.g., Cancer Cell Lines, Microbial Strains)

The cytotoxic and antiproliferative activities of benzimidazole derivatives have been a subject of extensive research, revealing their potential as anticancer agents. While specific studies on this compound are limited, research on structurally related bis-benzimidazole compounds provides valuable insights into their potential efficacy.

Studies on novel head-to-head bis-benzimidazole derivatives, which are structurally analogous to this compound, have demonstrated potent antiproliferative activity against a variety of human tumor cell lines. nih.gov For instance, two such compounds, designated as ABA13 and ABA833, were shown to potently inhibit the proliferation of several cancer cell lines, with a notable specificity towards breast carcinoma cell lines. nih.gov In most of the cell lines tested, ABA833 was found to be the more potent of the two compounds. nih.gov

Another study on a series of 2-substituted-1H-benzimidazole derivatives reported significant cytotoxic effects against the HeLa (cervical carcinoma) cell line. nih.gov Notably, eight of the tested compounds in this series exhibited more potent cytotoxic effects than the standard anticancer drug doxorubicin, with IC₅₀ values in the nanomolar range. nih.gov Specifically, compounds designated as 2c and 3c displayed the strongest cytotoxic effects, with IC₅₀ values of 15 nM and 13 nM, respectively. nih.gov

Furthermore, research on a series of N-alkylated-2-(substituted phenyl)-1H-benzimidazole derivatives has shown that N-substitution with straight-chain alkyl groups, such as a butyl chain, can enhance antiproliferative activity against the MDA-MB-231 breast cancer cell line. nih.gov While the unsubstituted 1H-benzimidazole derivatives were less active (IC₅₀ > 100 μM), their N-alkylated counterparts showed improved activity (IC₅₀ = 16.38–100 μM). nih.gov

The antiproliferative activity of a series of new benzimidazole derivatives was also evaluated against selected tumor cell lines under both normoxic and hypoxic conditions. nih.gov Four of the examined compounds (7, 8, 13, and 11) demonstrated a very good antiproliferative effect, with three of them showing specificity for hypoxic conditions. nih.gov

The following table summarizes the cytotoxic activity of some benzimidazole derivatives against various cancer cell lines.

Compound/DerivativeCell LineIC₅₀ ValueReference
Compound 2c HeLa15 nM nih.gov
Compound 3c HeLa13 nM nih.gov
N-butyl substituted 1H-benzimidazole MDA-MB-23116.38–100 μM nih.gov
Compound 8 A549 (hypoxia)Potent nih.gov

Induction of Apoptosis and Autophagy Pathways

Bis-benzimidazole derivatives have been shown to induce programmed cell death in cancer cells through the activation of apoptosis and autophagy. A study on a newly synthesized series of bis-benzimidazole derivatives revealed that the most potent compound, designated as compound 8, induced both apoptosis and autophagy simultaneously in HL60 human promyelocytic leukemia cells. nih.gov Inhibition of autophagy with 3-methyladenine (B1666300) (3-MA) was found to decrease the apoptosis induced by compound 8, suggesting a synergistic action between the two pathways in promoting tumor cell death. nih.gov

Further investigation into the molecular mechanism of this compound 8 in human cervical carcinoma HeLa cells confirmed that it triggers both apoptotic and autophagic cell death. nih.gov The study also indicated that the generation of reactive oxygen species (ROS) contributes to the induction of both apoptosis and autophagy by compound 8. nih.gov Interestingly, the inhibition of autophagy led to an increase in cell growth compared to the group treated with compound 8 alone and attenuated apoptotic cell death, indicating that in this cell line, autophagy induced by the compound promoted apoptosis. nih.gov Conversely, limiting the apoptotic process enhanced the percentage of autophagic cells. nih.gov

Screening of other new benzimidazole derivatives has also demonstrated their ability to promote apoptotic cell death. For example, exposure of A549 human lung adenocarcinoma cells to compounds 7, 8, 13, and 14 for 48 hours was shown to induce caspase-dependent apoptosis. nih.gov Research on 2-[4-(1H-benzimidazol-1-yl) phenyl]-1H-benzimidazole derivatives has also shown their ability to trigger cytotoxicity and caspase-3/7 activation in both imatinib-sensitive (K562S) and imatinib-resistant (K562R) chronic myeloid leukemia cells. nih.gov

Cell Cycle Modulation and Arrest

Certain bis-benzimidazole derivatives have been found to exert their antiproliferative effects by modulating the cell cycle. A study on two novel, biologically active bis-benzimidazoles, ABA13 and ABA833, revealed that these compounds induced an S phase block in the cell cycle of MCF-7 and MDA 468 human breast cancer cells at concentrations ranging from 50 to 500 nM. nih.gov This S phase arrest was accompanied by an increase in the pre-G1 population, which is indicative of apoptosis. nih.gov In RKO colon carcinoma cells, an increase in the pre-G1 population was observed only at the higher concentration of 500 nM with ABA833, reflecting a reduced sensitivity of this cell line to these compounds. nih.gov

Similarly, a study on bicyclic benzimidazole nucleosides, which are structurally distinct but share the core benzimidazole moiety, demonstrated that one of the nucleosides induced cell cycle arrest at the S-phase in breast cancer cell lines. rsc.org Furthermore, a series of benzimidazole-based 1,3,4-oxadiazole (B1194373) derivatives were found to effectively suppress cell cycle progression in MDA-MB-231, SKOV3, and A549 cell lines. nih.govmdpi.com

Cellular Uptake and Subcellular Localization Studies

The cellular uptake of benzimidazole derivatives can influence their biological activity. Drug uptake studies on the bis-benzimidazoles ABA13 and ABA833 showed that the reduced sensitivity of MCF-7adr (adriamycin-resistant) and RKO cells compared to MCF-7 cells correlated with a significantly lower intracellular accumulation of the drugs. nih.gov This suggests that cellular uptake mechanisms play a crucial role in the efficacy of these compounds.

While specific studies on the cellular uptake and subcellular localization of this compound are not available, research on other benzimidazole derivatives provides some insights. For instance, studies on ¹³¹I-labeled benzimidazole carbamates have investigated their concentration-dependent uptake in U-87, SK-N-SH, and BE(2)-C cancer cell lines. nih.gov General mechanisms of cellular uptake for drug delivery vectors, which can include benzimidazole derivatives, involve endocytic pathways. nih.gov

Antimicrobial Activities (Bacterial, Fungal, Parasitic) in In Vitro and Ex Vivo Models

Benzimidazole derivatives are recognized for their broad-spectrum antimicrobial properties. Various studies have demonstrated the efficacy of 2-substituted-1H-benzimidazole derivatives against a range of Gram-negative bacteria and fungi. nih.gov

A series of 2-substituted-1H-benzimidazole derivatives exhibited potent antimicrobial activity against several species of Gram-negative bacteria, including Pseudomonas aeruginosa, Escherichia coli, and Salmonella typhi, as well as the fungus Candida albicans, with minimum inhibitory concentrations (MICs) below 0.016 µg/mL. nih.gov However, these compounds were found to be inactive against the Gram-positive bacterium Staphylococcus aureus. nih.gov

Another study on 1,2-bis-[2-(5-R)-1H-benzimidazolyl]-1,2-ethanediols and 1,4-bis-[2-(5-R)-1H-benzimidazolyl]-1,2,3,4-butanetetraols and their metal complexes showed that silver(I) complexes, in particular, have considerable activity against a range of bacteria and Candida albicans. nih.gov Some of these silver(I) complexes demonstrated higher activity against Staphylococcus epidermidis than the standard drugs silver nitrate (B79036) and cefuroxime. nih.gov

The following table presents the antimicrobial activity of some benzimidazole derivatives against selected microbial strains.

Compound/DerivativeMicrobial StrainMIC (µg/mL)Reference
2-substituted-1H-benzimidazoles Pseudomonas aeruginosa< 0.016 nih.gov
2-substituted-1H-benzimidazoles Escherichia coli< 0.016 nih.gov
2-substituted-1H-benzimidazoles Salmonella typhi< 0.016 nih.gov
2-substituted-1H-benzimidazoles Candida albicans< 0.016 nih.gov
Ag(I) complexes of bis-benzimidazoles Staphylococcus epidermidisPotent nih.gov

Minimum Inhibitory Concentration (MIC) and Minimum Bactericidal/Fungicidal Concentration (MBC/MFC) Determinations

The determination of Minimum Inhibitory Concentration (MIC) and Minimum Bactericidal/Fungicidal Concentration (MBC/MFC) is crucial for quantifying the antimicrobial potency of a compound. For the aforementioned 2-substituted-1H-benzimidazole derivatives, the MIC values against susceptible Gram-negative bacteria and Candida albicans were reported to be less than 0.016 µg/mL. nih.gov

Resistance Mechanism Studies in Microbial Pathogens

Bacterial resistance to antimicrobial agents is a significant challenge. Microorganisms can develop resistance through various mechanisms, including the formation of biofilms, enzymatic inactivation of the drug, modification of the drug target, and active efflux of the drug from the cell. rsc.orgnih.govmdpi.com The development of new compounds that can prevent biofilm formation or disrupt mature biofilms is a key strategy to combat resistance. rsc.org

While specific resistance mechanism studies for this compound are not available in the reviewed literature, the general mechanisms of bacterial resistance to antimicrobial agents are well-documented. These include preventing the interaction between the drug and its target, hydrolysis of the drug by enzymes like β-lactamases, and alterations in the structure or number of penicillin-binding proteins (PBPs). nih.gov Some benzimidazole derivatives have been investigated for their ability to overcome these resistance mechanisms. For example, certain triaryl benzimidazoles have shown notable antibacterial activity against multidrug-resistant (MDR) Gram-positive species like methicillin-resistant Staphylococcus aureus (MRSA) and vancomycin-resistant Enterococci (VRE). acs.org

Antiviral Activities in Cell-Based Assays

There is no specific information available from cell-based assays regarding the antiviral activities of this compound. Research on other bis-benzimidazole compounds has indicated potential antiviral properties, but these findings are not directly applicable to the specified molecule.

Inhibition of Viral Replication Cycle Stages

Due to the absence of dedicated studies on this compound, there is no data to report on its ability to inhibit any stage of the viral replication cycle.

Immunomodulatory Effects on Isolated Immune Cells (In Vitro Studies)

No in vitro studies on isolated immune cells have been published that investigate the immunomodulatory effects of this compound. Therefore, its impact on immune cell function, such as cytokine production or cell proliferation, remains uncharacterized.

Structure Activity Relationship Sar and Structure Property Relationship Spr Analyses for 2 4 1h Benzimidazol 2 Yl Butyl 1h Benzimidazole and Its Analogues

Influence of Benzimidazole (B57391) Substitutions on Biological Efficacy and Selectivity

Substitutions on the benzimidazole rings of bis-benzimidazole scaffolds play a pivotal role in modulating their biological activity, including their efficacy and selectivity as anticancer agents. The nature and position of these substituents can significantly impact the molecule's interaction with its biological targets, such as DNA and various enzymes.

Research on a series of bis-benzimidazole derivatives has demonstrated that substitutions at the 5- and/or 6-positions of the benzimidazole ring can have a profound effect on their activity as DNA topoisomerase I inhibitors and their cytotoxicity against cancer cell lines. For instance, a study on bis-benzimidazoles with a methane (B114726) linker revealed that methyl substitutions at these positions enhance their biological activity. esisresearch.org Specifically, the introduction of a single methyl group at the 5-position or two methyl groups at the 5- and 6-positions of both benzimidazole rings in bis(1H-benzo[d]imidazol-2-yl)methane analogues resulted in potent topoisomerase I inhibitors. esisresearch.org The bis(5-methyl-1H-benzo[d]imidazol-2-yl)methane derivative, in particular, exhibited significant cytotoxicity against MCF7 (breast adenocarcinoma) and A431 (skin epidermoid carcinoma) cell lines. esisresearch.org

Similarly, N-substitution on the benzimidazole ring has been explored to enhance the therapeutic potential of these compounds. Studies on N-substituted bis-benzimidazole derivatives have shown that the introduction of various groups at the nitrogen atom can influence their cytotoxic profiles. nih.govresearchgate.netdrugdesign.org For example, certain N-substituted bis-benzimidazoles have displayed significant cytotoxic activity against lung and breast cancer cell lines, with some compounds showing IC50 values comparable to the standard drug doxorubicin. nih.gov The nature of the substituent at the N-position can affect the molecule's solubility, cell permeability, and binding affinity to its target.

The electronic properties of the substituents are also a critical factor. Electron-donating or electron-withdrawing groups can alter the electron density of the benzimidazole ring system, which in turn can affect its ability to participate in crucial interactions like hydrogen bonding and π-π stacking with biological macromolecules. jcchems.com The strategic placement of specific functional groups can lead to enhanced selectivity for certain cancer cell lines or biological targets. For instance, some benzimidazole derivatives have shown selective cytotoxicity for KRAS-mutant lung cancer cells.

The following table summarizes the cytotoxic activities of some substituted bis-benzimidazole analogues, highlighting the impact of substitutions on their biological efficacy.

CompoundSubstitutionsLinkerCancer Cell LineActivity (GI50/IC50 µM)Reference
bis(5-methyl-1H-benzo[d]imidazol-2-yl)methane5-methyl on both ringsMethaneMCF7Cytotoxic esisresearch.org
bis(5,6-dimethyl-1H-benzo[d]imidazol-2-yl)methane5,6-dimethyl on both ringsMethane-Topoisomerase I inhibitor esisresearch.org
Compound IIaVariesVariesRenal, CNS, Colon, Melanoma, Breast Cancer Panels&lt;0.01 - 99.5 tandfonline.com
Compound IVcVariesVariesRenal, CNS, Colon, Melanoma, Breast Cancer Panels&lt;0.01 - 99.5 tandfonline.com
Compound 9gN-substitutedVariesNCI-H522 (Lung)50.48 µg/ml nih.gov
Compound 9iN-substitutedVariesNCI-H23 (Lung)45.22 µg/ml nih.gov

Role of the Flexible Butyl Linker in Molecular Recognition and Biological Interactions

The linker connecting the two benzimidazole moieties in bis-benzimidazole compounds is a critical determinant of their biological activity. In the case of 2-[4-(1H-Benzimidazol-2-yl)butyl]-1H-benzimidazole, the flexible butyl linker plays a significant role in molecular recognition and interaction with biological targets.

The length and flexibility of the alkyl linker have been shown to influence the DNA binding properties of bis-benzimidazoles. esisresearch.org Studies on a series of alkyl-linked bis-benzimidazoles have revealed that the length of the linker can affect the mode of binding to DNA, with possibilities of both intercalation and groove binding. esisresearch.org A flexible linker, such as the butyl chain, allows the two benzimidazole rings to adopt a conformation that is optimal for fitting into the minor groove of DNA or for intercalating between base pairs.

The conformational freedom imparted by the butyl linker enables the molecule to adapt its shape to the specific topology of the binding site on a biological target. This adaptability is crucial for achieving high-affinity binding. For instance, the linker's flexibility can allow the benzimidazole rings to orient themselves in a way that maximizes van der Waals interactions, hydrogen bonding, and electrostatic interactions with the target.

Furthermore, the length of the linker is a key factor. Research on bis-benzimidazole derivatives with varying linker lengths has demonstrated a correlation between linker length and the stabilization of B-DNA. nih.gov For a dodecamer DNA duplex, the thermal stabilization was observed to increase as the linker length increased from 3 to 21 atoms. nih.gov This suggests that the butyl linker (a four-carbon chain) in this compound provides a suitable distance and flexibility for effective DNA interaction.

While the butyl substituent on a single benzimidazole ring may not significantly alter the conjugation and structural organization of the benzimidazole core itself, its role as a linker in a bis-benzimidazole is to spatially orient the two heterocyclic systems for cooperative binding. jcchems.com The flexibility of the butyl chain can also influence the molecule's pharmacokinetic properties, such as its ability to cross cell membranes.

Rational Design Principles for Optimized Bis-benzimidazole Scaffolds

The development of optimized bis-benzimidazole scaffolds with enhanced biological activity and selectivity is guided by several rational design principles derived from SAR and SPR studies. These principles focus on the key structural components of the bis-benzimidazole pharmacophore: the benzimidazole rings, the linker, and the substituents.

One of the primary design strategies involves optimizing the interaction of bis-benzimidazoles with the minor groove of DNA. This can be achieved by designing molecules with a shape that is complementary to the curvature of the minor groove. Molecular modeling studies have suggested that a concave shape can facilitate deeper penetration into the DNA minor groove, leading to enhanced binding affinity. nih.gov The choice of linker and substituents is critical in achieving this desired molecular conformation.

Another key principle is the strategic placement of substituents on the benzimidazole rings to enhance target binding and selectivity. As discussed in section 6.1, substitutions at the 5- and 6-positions can significantly impact biological activity. Rational design would involve the introduction of groups that can form specific hydrogen bonds or other favorable interactions with the target, thereby increasing both potency and selectivity. Computational methods, such as molecular docking, can be employed to predict the binding modes of substituted analogues and to guide the selection of optimal substituents. nih.gov

The linker also represents a crucial element for optimization. The length, rigidity, and chemical nature of the linker can be systematically varied to fine-tune the distance and relative orientation of the two benzimidazole moieties. For instance, replacing a flexible alkyl linker with a more rigid one could restrict the conformational freedom of the molecule, potentially leading to higher selectivity for a specific target conformation. Conversely, a flexible linker might be advantageous for interacting with multiple conformations of a target or for facilitating induced-fit binding.

Pharmacophore hybridization is another rational design approach. This involves combining the bis-benzimidazole scaffold with other known pharmacophores to create hybrid molecules with potentially synergistic or novel mechanisms of action. For example, linking a bis-benzimidazole to a fragment known to inhibit a specific enzyme could result in a dual-action drug candidate. rroij.com

Finally, the optimization of physicochemical properties, such as solubility and cell permeability, is a critical aspect of rational drug design. These properties can be modulated through the introduction of appropriate functional groups on the benzimidazole rings or the linker, without compromising the molecule's biological activity.

Correlation between Molecular Structure and Observed Biological Activity, Leading to Design Hypotheses

The correlation between the molecular structure of bis-benzimidazole analogues and their observed biological activity provides the foundation for formulating design hypotheses for the development of new and improved therapeutic agents. By analyzing the SAR data, several key relationships can be established.

Influence of Benzimidazole Substitutions: A clear correlation exists between the presence and position of substituents on the benzimidazole rings and the resulting cytotoxicity and enzyme inhibitory activity. For example, the enhanced activity of 5-methyl and 5,6-dimethyl substituted bis-benzimidazoles against topoisomerase I suggests that these positions are critical for interaction with the enzyme or the DNA-enzyme complex. esisresearch.org This leads to the design hypothesis that introducing small, lipophilic groups at the 5- and/or 6-positions of the benzimidazole rings of this compound could enhance its anticancer activity.

Role of the Linker: The length and flexibility of the linker are directly correlated with the DNA binding affinity and mode of interaction. The observation that longer linkers can lead to greater DNA stabilization provides a design hypothesis for modifying the butyl linker in the parent compound. nih.gov For instance, it could be hypothesized that either increasing or decreasing the length of the alkyl chain, or introducing some degree of rigidity, could modulate the biological activity and selectivity of the compound. A shorter linker might favor a different binding mode or selectivity for a different DNA sequence, while a longer linker could potentially span a larger recognition site.

Based on these correlations, the following design hypotheses for developing more potent analogues of this compound can be proposed:

Hypothesis 1: Introduction of small, electron-donating groups (e.g., methyl, methoxy) at the 5- and/or 6-positions of the benzimidazole rings will enhance cytotoxicity by improving interactions with the biological target.

Hypothesis 2: Modification of the butyl linker length (e.g., to propyl or pentyl) will alter the DNA binding affinity and selectivity, potentially leading to analogues with improved therapeutic indices.

Hypothesis 3: Introduction of functional groups capable of forming specific hydrogen bonds at the N1-position of the benzimidazole rings will increase binding affinity and selectivity for the target protein or nucleic acid.

Hypothesis 4: The creation of hybrid molecules by attaching other pharmacologically active moieties to the bis-benzimidazole scaffold via the linker or the benzimidazole rings could lead to compounds with dual mechanisms of action and improved efficacy.

These hypotheses, derived from the correlation of structure and activity, provide a rational roadmap for the future design and synthesis of novel bis-benzimidazole-based therapeutic agents.

Advanced Applications and Future Research Directions of 2 4 1h Benzimidazol 2 Yl Butyl 1h Benzimidazole

Development of the Compound as a Fluorescent Probe for Biological Systems

Bis-benzimidazole derivatives are known to exhibit fluorescent properties, making them promising candidates for the development of fluorescent probes for biological systems. nih.govresearchgate.net The extended π-conjugated system of the benzimidazole (B57391) rings can give rise to intrinsic fluorescence. The nature of the linker connecting the two benzimidazole units, as well as substituents on the rings, can significantly influence the photophysical properties of these molecules.

Research on related bis-benzimidazole compounds has demonstrated their utility as DNA staining agents and sensors for specific ions or biomolecules. For instance, some bis-benzimidazoles exhibit enhanced fluorescence upon binding to the minor groove of DNA, a characteristic that has been exploited for visualizing nucleic acids in living cells. nih.gov The flexible butyl linker in 2-[4-(1H-Benzimidazol-2-yl)butyl]-1H-benzimidazole would allow the two benzimidazole moieties to adopt a conformation suitable for such interactions.

The development of this compound as a fluorescent probe would involve the systematic investigation of its photophysical properties, including its absorption and emission spectra, quantum yield, and Stoke's shift. Furthermore, its potential as a sensor could be explored by studying changes in its fluorescence in the presence of various metal ions, anions, and biologically relevant molecules. Rhenium(I) complexes bearing benzimidazole coligands have been shown to exhibit strong autofluorescence, suggesting another avenue for the development of fluorescent probes. rsc.org

Table 1: Potential Photophysical Properties for Investigation

PropertyDescriptionPotential Application
Absorption Maximum (λ_abs) The wavelength at which the compound absorbs the most light.Determining the optimal excitation wavelength for fluorescence microscopy.
Emission Maximum (λ_em_) The wavelength at which the compound emits the most light.Designing imaging experiments with appropriate filter sets.
Quantum Yield (Φ_F_) The efficiency of the fluorescence process.Assessing the brightness and sensitivity of the probe.
Stoke's Shift The difference between the absorption and emission maxima.A larger Stoke's shift is desirable to minimize self-quenching.
Solvatochromism The change in color (absorption or emission) with the polarity of the solvent.Probing the local environment within biological systems.

Integration into Supramolecular Assemblies and Material Science Applications (e.g., Coordination Chemistry, Metal-Organic Frameworks, Polymers)

The benzimidazole moieties in this compound possess nitrogen atoms that can act as ligands for metal ions, making this compound a versatile building block for supramolecular assemblies and coordination polymers. researchgate.netmdpi.com The flexibility of the butyl linker allows the two benzimidazole units to coordinate to one or more metal centers in various orientations, leading to the formation of diverse and intricate structures. globethesis.com

In coordination chemistry, bis-benzimidazole ligands have been used to construct metal-organic frameworks (MOFs) and coordination polymers with interesting properties, such as porosity, luminescence, and catalytic activity. acs.orgbit.edu.cnnih.gov The reaction of bis-benzimidazole ligands with different metal salts can yield one-dimensional chains, two-dimensional layers, or three-dimensional networks. acs.orgbit.edu.cn The choice of metal ion and reaction conditions plays a crucial role in determining the final architecture of the assembly. acs.org

Table 2: Potential Supramolecular Structures and Applications

Assembly TypeMetal IonsPotential Linker ConformationPotential Application
Discrete Metallocycles Cu(II), Zn(II)syn or antiCatalysis, Molecular recognition
1D Coordination Polymers Ag(I), Cd(II)Flexible, bridgingLuminescent materials, Sensors
2D and 3D MOFs Co(II), Zn(II)Bridging multiple metal centersGas storage, Separation
Hydrogen-bonded Networks N/AIntermolecularSelf-healing materials

Exploration of Polypharmacology and Multi-Targeting Strategies for the Compound

The benzimidazole nucleus is a well-established pharmacophore found in a variety of approved drugs with diverse therapeutic applications, including anticancer, anthelmintic, and antiviral agents. isca.menih.gov Bis-benzimidazole derivatives, in particular, have shown promise as anticancer agents due to their ability to interact with DNA and inhibit key enzymes such as topoisomerase I. nih.gov The presence of two benzimidazole units in this compound suggests that it could exhibit polypharmacology, meaning it may interact with multiple biological targets.

A multi-targeting strategy for this compound could involve designing derivatives that simultaneously inhibit multiple pathways involved in a particular disease. For example, in the context of cancer, derivatives could be developed to target both DNA replication and specific signaling pathways that are dysregulated in cancer cells. nih.gov The flexible butyl linker allows for the spatial orientation of the two benzimidazole rings to be fine-tuned to optimize interactions with different biological targets. nih.gov

The exploration of the polypharmacology of this compound would require extensive biological screening against a panel of different enzymes and receptors. researchgate.net Structure-activity relationship (SAR) studies would be crucial to identify the key structural features responsible for the observed biological activities and to guide the design of more potent and selective multi-targeting agents. nih.gov

Addressing Challenges in Compound Optimization for Pre-clinical Development (Conceptual)

The optimization of a lead compound like this compound for pre-clinical development involves addressing several challenges to improve its drug-like properties. These challenges are often conceptual at the early stages and are addressed through medicinal chemistry efforts.

One of the primary challenges is to enhance the compound's potency and selectivity for its intended biological target(s). This can be achieved through systematic modifications of its structure, such as introducing substituents on the benzimidazole rings or altering the length and flexibility of the linker. johnshopkins.edu For example, if the compound is being developed as a Glo-I inhibitor, modifications to improve zinc binding affinity would be a key optimization strategy. johnshopkins.edu

Another significant challenge is to optimize the compound's pharmacokinetic properties, including its absorption, distribution, metabolism, and excretion (ADME). Poor ADME properties can lead to low bioavailability and a short half-life, limiting the compound's therapeutic efficacy. Modifications to improve solubility, membrane permeability, and metabolic stability are often necessary.

Furthermore, the potential for off-target effects and toxicity must be carefully evaluated and minimized. This involves screening the compound against a panel of off-targets and conducting in vitro and in vivo toxicity studies. The goal is to develop a compound with a favorable therapeutic index, where the therapeutic dose is significantly lower than the toxic dose. The development of benzimidazole derivatives as target-based antitumor drugs is an active area of research. researchgate.net

Conclusion and Outlook

Synthesis of Key Research Findings on 2-[4-(1H-Benzimidazol-2-yl)butyl]-1H-benzimidazole and Its Contributions to the Field

The benzimidazole (B57391) nucleus is a "privileged scaffold" in medicinal chemistry, known for its ability to interact with a wide range of biological targets. Bis-benzimidazoles, which feature two of these heterocyclic units, have garnered significant attention for their enhanced and often novel biological activities. The key structural components of this compound are the two benzimidazole pharmacophores and the butyl linker that dictates their spatial orientation and flexibility.

Research on analogous alkyl-linked bis-benzimidazoles has shown that these molecules are effective DNA binding agents. The planar benzimidazole rings can interact with DNA through intercalation (inserting between base pairs) or by fitting into the minor groove of the DNA helix. The length and flexibility of the alkyl chain are critical; a butyl linker provides a specific degree of conformational freedom that allows the two benzimidazole moieties to adopt an optimal orientation for binding to biomolecular targets.

The primary contribution of this structural class to the field lies in demonstrating how linking two known pharmacophores can lead to compounds with unique properties. They serve as versatile platforms for developing agents with a wide spectrum of potential biological activities, including anticancer, antimicrobial, and antiviral properties. While data for the specific butyl-linked derivative is scarce, the established activities of related compounds underscore its potential as a valuable research tool and therapeutic lead.

Broader Implications of This Research for Chemical Biology and Early-Stage Drug Discovery

The study of bis-benzimidazoles like this compound has significant implications for both chemical biology and the initial stages of drug development.

Chemical Biology: In chemical biology, molecules that can recognize and bind to specific DNA sequences are invaluable tools for studying gene regulation and other cellular processes. Alkyl-linked bis-benzimidazoles serve as structural probes for DNA topology. Their interaction with DNA can be monitored using various spectroscopic techniques, providing insights into the dynamics of DNA binding and the structural requirements for such interactions. The flexible butyl linker allows the molecule to adapt to different DNA conformations, making it a potentially useful model for understanding more complex protein-DNA interactions.

Early-Stage Drug Discovery: The benzimidazole core is a component of numerous FDA-approved drugs. Consequently, derivatives like bis-benzimidazoles are of high interest in drug discovery. The ability of these compounds to bind to DNA makes them promising candidates for anticancer therapies, as they can interfere with DNA replication and transcription in rapidly dividing cancer cells. Furthermore, the benzimidazole scaffold is associated with a broad range of pharmacological activities, and bis-benzimidazole structures have been investigated for their potential as antifungal, anti-inflammatory, and antiparasitic agents. The compound this compound represents a synthetically accessible scaffold that can be further modified to optimize potency and selectivity against various therapeutic targets.

The table below presents data on the biological activities of various benzimidazole and bis-benzimidazole derivatives, illustrating the therapeutic potential inherent in this class of compounds.

Compound/Derivative ClassBiological ActivityTarget/Cell LineMeasured Potency (e.g., IC₅₀, MIC)Reference
meta- and para-substituted bis-iminesGlyoxalase I InhibitionEnzyme AssayIC₅₀ = 0.86 - 0.89 µM
2-(piperidin-4-yl)-1H-benzo[d]imidazole derivative (6e)Anti-inflammatoryNitric Oxide (NO) ProductionIC₅₀ = 0.86 µM
2-(piperidin-4-yl)-1H-benzo[d]imidazole derivative (6e)Anti-inflammatoryTNF-α ProductionIC₅₀ = 1.87 µM
Benzimidazole bearing thiazolidinedione (49-51)AnticancerPC-3, HeLa, A549IC₅₀ = 0.096 - 0.63 µM
2MBI Benzamide Derivative (N1)AntifungalC. albicansMIC = 1.27 µM
2MBI Benzamide Derivative (N18)AnticancerHCT116IC₅₀ = 4.53 µM

Note: The data presented are for related benzimidazole and bis-benzimidazole derivatives, not specifically for this compound, to illustrate the potential of the chemical class.

Future Avenues for Academic Inquiry and Innovations in Bis-benzimidazole Chemistry

The field of bis-benzimidazole chemistry is rich with opportunities for future research and innovation. Based on the structural characteristics of this compound, several promising avenues can be pursued:

Synthesis and Biological Evaluation: The most immediate avenue for inquiry is the targeted synthesis and comprehensive biological screening of this compound. Its potential as an anticancer, antifungal, and antibacterial agent should be systematically evaluated against a panel of relevant cell lines and microbial strains.

Structure-Activity Relationship (SAR) Studies: A systematic investigation into the role of the linker is warranted. A series of analogues could be synthesized where the butyl chain is shortened (propyl) or lengthened (pentyl, hexyl) to determine the optimal length for specific biological activities. This would provide crucial insights into the SAR and help in designing more potent molecules.

Development of Metal Complexes: Benzimidazole derivatives are excellent ligands for forming coordination complexes with various metal ions. Future work could explore the synthesis of metal complexes (e.g., with ruthenium, copper, or zinc) using this compound as a chelating ligand. Such complexes often exhibit enhanced biological activity compared to the ligands alone and could lead to novel therapeutic agents or catalysts.

Innovations in Targeted Drug Delivery: To improve efficacy and reduce potential off-target effects, future innovations could focus on conjugating bis-benzimidazoles to targeting moieties (e.g., antibodies or peptides) or encapsulating them within nanoparticle-based delivery systems. This would allow for the targeted delivery of the compound to cancer cells or sites of infection, enhancing its therapeutic index.

Exploration of New Therapeutic Areas: While much of the focus has been on anticancer and antimicrobial applications, the diverse pharmacology of benzimidazoles suggests potential in other areas. Future screening efforts could explore the activity of bis-benzimidazoles against targets relevant to neurodegenerative diseases, inflammatory conditions, and parasitic infections.

By pursuing these research directions, the scientific community can unlock the full potential of this compound and the broader class of bis-benzimidazole compounds, paving the way for new discoveries in chemistry, biology, and medicine.

Q & A

Q. What are the common synthetic routes for 2-[4-(1H-Benzimidazol-2-yl)butyl]-1H-benzimidazole?

The synthesis typically involves multi-step protocols, such as:

  • Condensation reactions : Starting from o-phenylenediamine, reactions with carbon disulfide and potassium hydroxide yield 1H-benzo[d]imidazole-2-thiol. Subsequent treatment with hydrazine hydrate forms hydrazinyl derivatives, which are further condensed with aromatic aldehydes/ketones to introduce substituents .
  • Acetylation : Reacting benzimidazole derivatives with acetyl chloride under reflux conditions to form intermediates like 1-(1H-benzimidazol-2-yl)ethanone, followed by functionalization steps .
  • Cross-coupling : Use of sodium cyanate and glacial acetic acid to form hydrazinecarboxamide intermediates, which are then derivatized .

Q. Which spectroscopic methods are essential for confirming the structure of benzimidazole derivatives?

Key techniques include:

  • IR spectroscopy : Identifies functional groups (e.g., S-H at ~2634 cm⁻¹, N-H at ~3395 cm⁻¹) .
  • NMR (¹H and ¹³C) : Confirms aromatic protons (δ 7.0–8.5 ppm) and carbons (e.g., δ 151.93 for N=C-N in benzimidazole rings) .
  • Mass spectrometry (ESI-MS) : Validates molecular weight via m/z peaks matching theoretical values .
  • Elemental analysis : Ensures purity (deviations < ±0.4%) .

Q. How are hydrazine derivatives of benzimidazole synthesized and characterized?

Hydrazine hydrate is reacted with 1H-benzo[d]imidazole-2-thiol in methanol to form 2-hydrazinyl-1H-benzimidazole. Characterization includes monitoring Rf values, melting points, and IR/NMR shifts (e.g., N-H stretches at 3464 cm⁻¹) .

Advanced Research Questions

Q. How can conflicting NMR data be resolved when characterizing benzimidazole derivatives?

Contradictions arise due to tautomerism or solvent effects. Strategies include:

  • Variable-temperature NMR : Observes dynamic equilibria (e.g., thiol ↔ thione tautomers) .
  • 2D NMR (COSY, HSQC) : Resolves overlapping signals by correlating ¹H-¹H or ¹H-¹³C couplings .
  • Deuteration experiments : Replaces exchangeable protons (e.g., N-H) to simplify spectra .

Q. What strategies optimize the yield of benzimidazole derivatives in multi-step reactions?

  • Solvent selection : Polar aprotic solvents (e.g., DMF) enhance reactivity in condensation steps .
  • Catalysis : Use of K₂CO₃ or NaOAc improves nucleophilic substitution efficiency (e.g., benzylation of 2-pyridyl benzimidazole) .
  • Reaction monitoring : TLC or HPLC tracks intermediate formation, minimizing side products .

Q. How do computational methods aid in predicting the biological activity of benzimidazole compounds?

  • QSAR modeling : Correlates structural descriptors (e.g., logP, H-bond donors) with anticonvulsant or anticancer activity .
  • Molecular docking : Simulates binding to targets (e.g., GABA receptors for anticonvulsants) using crystal structures (e.g., PDB IDs) .
  • MD simulations : Assesses stability of ligand-receptor complexes over time .

Q. What experimental designs address discrepancies in thermal stability data for benzimidazole derivatives?

  • TGA-DTA analysis : Measures decomposition temperatures (e.g., ~250–300°C for 4-chlorobenzyl derivatives) and identifies phase transitions .
  • Isothermal aging : Tests compound stability under controlled humidity/temperature to reconcile conflicting reports .

Methodological Insights from Evidence

  • Synthetic Protocol Validation : Cross-referencing IR (S-H stretches) and ¹³C NMR (aromatic carbons) ensures intermediate purity .
  • Biological Assay Design : Anticonvulsant evaluation via MES/scPTZ models and anticancer screening via cytotoxicity assays (e.g., MTT on HeLa cells) are standard .
  • Crystallography : Single-crystal X-ray diffraction (e.g., P2₁/c space group) confirms molecular packing and hydrogen-bonding networks .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.